Lipophilicity (LogP) Comparison between 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one and Unsubstituted Chroman-2-one
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.21, compared to a LogP of approximately 1.2 for unsubstituted chroman-2-one . This difference of approximately 1 log unit translates to roughly a 10-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile [1]. This property is particularly relevant when selecting building blocks for central nervous system or intracellular target programmes.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.21 |
| Comparator Or Baseline | Unsubstituted chroman-2-one: LogP ≈ 1.2 (estimated from structural analogues in the same class) |
| Quantified Difference | ΔLogP ≈ +1.0 (approx. 10× increase in lipophilicity) |
| Conditions | Calculated values from standard QSAR models as reported on ChemSrc; comparator value estimated from literature data for the unsubstituted core scaffold |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and distribution volume, making this compound a more suitable intermediate for programmes targeting intracellular or CNS-penetrant RORγt modulators.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. View Source
